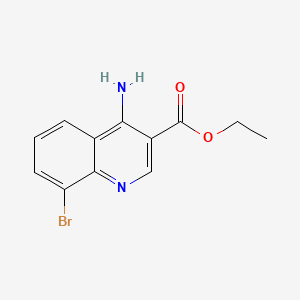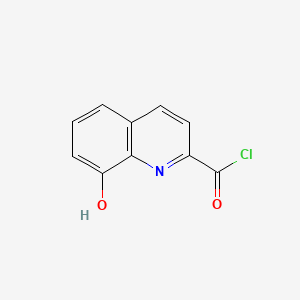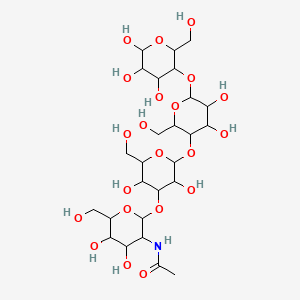
グロボーN-テトラオース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Globo-N-tetraose is a tetrasaccharide composed of four monosaccharide units: N-acetylgalactosamine, galactose, galactose, and glucose. Its structure is represented as GalNAcβ1-3Galα1-4Galβ1-4Glc. This compound is a component of glycosphingolipids, which are found in the outer leaflet of the cell membrane of vertebrate cells. Globo-N-tetraose plays a crucial role in various biological processes, including cell-cell recognition and signaling.
科学的研究の応用
Globo-N-tetraose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate-protein interactions. In biology, globotetraose is involved in cell-cell recognition and signaling processes. In medicine, it has potential therapeutic applications, such as in the development of vaccines and drug delivery systems. In industry, globotetraose is used in the production of glycosphingolipids and other complex carbohydrates .
作用機序
Target of Action
Globo-N-tetraose, also known as Globotetraose, is a linear amino tetrasaccharide . It has been found to interact with certain enzymes such as β1,6-N-acetylglucosaminyltransferase . This enzyme is known to have a broad acceptor specificity .
Mode of Action
The mode of action of Globo-N-tetraose involves the enzymatic transfer of a β1,6-linked N-acetylglucosamine to the α-galactose of Globo-N-tetraose . This process results in the synthesis of a novel hybrid pentasaccharide . The enzyme β1,6-N-acetylglucosaminyltransferase plays a crucial role in this process, transferring one GlcNAc residue to the acceptor saccharide .
Biochemical Pathways
The biochemical pathway involving Globo-N-tetraose is associated with the synthesis of novel hybrid type glycans with N-acetyllactosamine chains on globotype saccharides . This pathway may lead to the rare IP blood-group antigen and to globoside-like molecules mediating cell adhesion .
Pharmacokinetics
The compound’s molecular weight of 70763 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of Globo-N-tetraose’s action is the formation of a novel hybrid pentasaccharide . This new compound has potential applications in the research of cancer, specifically in targeting cancer cells expressing the Globo H antigen . By blocking the interaction between Globo H and corresponding antibodies, Globo-N-tetraose shows potential as an antitumor compound .
生化学分析
Biochemical Properties
Globo-N-tetraose interacts with various enzymes and proteins. For instance, it is involved in the synthesis of Lacto-N-neotetraose (LNnT) in Bacillus subtilis by co-expressing the lactose permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactostltransferase (LgtB) . The nature of these interactions is crucial for the biochemical reactions involving Globo-N-tetraose.
Cellular Effects
Globo-N-tetraose has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to selectively promote bifidobacterial growth in the infant gut, which is crucial for the infant’s immunity and gut health .
Molecular Mechanism
The molecular mechanism of Globo-N-tetraose involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, the crystal structure of the catalytic domain of LnbX, a non-classified enzyme from Bifidobacterium longum subsp. longum, provides insight into the broader substrate specificity of this enzyme .
Temporal Effects in Laboratory Settings
The effects of Globo-N-tetraose change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, a novel saccharide was synthesized by incubating Globo-N-tetraose with hog gastric mucosal microsomes, known to contain β1,6-N-acetylglucosaininyltransferase activity of a broad acceptor specificity .
Dosage Effects in Animal Models
The effects of Globo-N-tetraose vary with different dosages in animal models. Studies have shown that specific human milk oligosaccharides (HMOs), including Globo-N-tetraose, demonstrated protection against NEC in neonatal rat models .
Metabolic Pathways
Globo-N-tetraose is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a key component in the metabolic pathway of LNnT in E. coli, where glucose-6-phosphate and fructose-6-phosphate are converted to UDP-GlcNAc through the Embden–Meyerhof–Parnas pathway (EMP) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of globotetraose can be achieved through enzymatic methods. One efficient approach involves the use of β(1→3) N-acetylgalactosaminyltransferase and UDP-N-acetylglucosamine C4 epimerase fusion protein. This method allows for the synthesis of globotetraose from lactoside acceptors . Another method involves the use of glycosyltransferases, such as LgtD from Haemophilus influenzae, which catalyzes the addition of N-acetylgalactosamine to the terminal globotriose moiety .
Industrial Production Methods: Industrial production of globotetraose typically relies on enzymatic synthesis due to its efficiency and specificity. The use of recombinant enzymes, such as β(1→3) N-acetylgalactosaminyltransferase, allows for the large-scale production of globotetraose with high yield and purity .
化学反応の分析
Types of Reactions: Globo-N-tetraose undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation reactions involve the addition of sugar moieties to the tetrasaccharide, while hydrolysis reactions involve the cleavage of glycosidic bonds.
Common Reagents and Conditions: Common reagents used in the synthesis of globotetraose include UDP-N-acetylglucosamine, glycosyltransferases, and lactoside acceptors. The reactions are typically carried out under mild conditions, such as neutral pH and ambient temperature, to preserve the integrity of the tetrasaccharide .
Major Products Formed: The major products formed from the reactions involving globotetraose include various glycosylated derivatives and hydrolyzed fragments. These products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
類似化合物との比較
Similar Compounds: Similar compounds to globotetraose include globotriaose and isoglobotetraose. Globotriaose is composed of three monosaccharide units: galactose, galactose, and glucose. Isoglobotetraose has a similar structure to globotetraose but differs in the linkage of the galactose units, represented as GalNAcβ1-3Galα1-3Galβ1-4Glc .
Uniqueness of Globo-N-tetraose: Globo-N-tetraose is unique due to its specific glycosidic linkages and its role in the biosynthesis of glycosphingolipids. Its structure allows for specific interactions with glycosyltransferases, making it a valuable compound for studying glycosylation processes and developing therapeutic agents .
特性
IUPAC Name |
N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)12(33)7(2-28)43-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-10(5-31)45-25(18(39)16(21)37)46-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPCSGHAAIDYIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

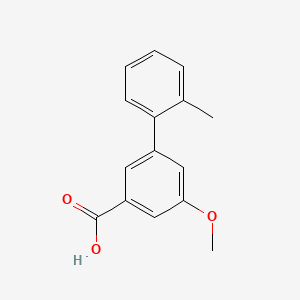
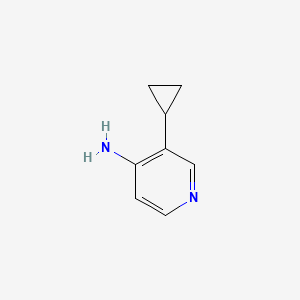
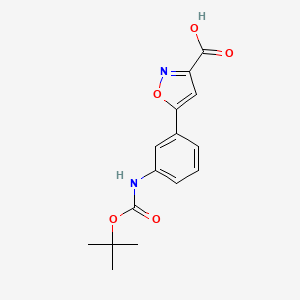
![barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B594306.png)
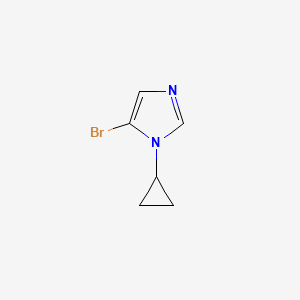
![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)
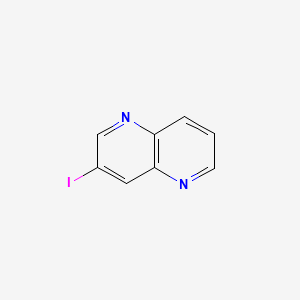
![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)
![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B594314.png)
